1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11(18)17-14-4-5-15(17)9-13(8-14)7-12-3-2-6-16-10-12/h2-3,6,10,13-15H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXMHPTTIPKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . One common approach involves the use of achiral tropinone derivatives in a desymmetrization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its tropane alkaloid structure.
Mechanism of Action
The mechanism of action of 1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors, potentially influencing biological processes such as neurotransmission. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry. Below is a systematic comparison of structurally related compounds, focusing on substituent variations, synthetic routes, and biological activities.
Substituent Variations and Molecular Properties
Pharmacological Profiles
- NEK7 Kinase Degraders (): Compounds like NK7-902 (2-(2,6-dioxopiperidin-3-yl)-5-((1S,2R,5S)-2-(ethylamino)-8-azabicyclo[3.2.1]octan-8-yl)isoindoline-1,3-dione) demonstrate potent degradation of NEK7 (IC₅₀ < 100 nM), highlighting the role of ethylamino substituents in enhancing proteasome-targeting activity .
- Chemokine Receptor Antagonists (): Bivalent ligands with triazole substituents show nanomolar affinity for CCR5 and mu-opioid receptors, suggesting synergistic effects in dual-target therapies .
- Androgen Receptor Antagonists (): Chloro- and thioether-substituted analogs exhibit submicromolar antagonism, with improved metabolic stability over non-bicyclic analogs .
Structural and Functional Insights
Biological Activity
The compound 1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one , a derivative of the 8-azabicyclo[3.2.1]octane class, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a broader class of azabicyclo compounds characterized by a bicyclic structure that incorporates nitrogen atoms. The specific structural formula can be represented as follows:
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including the compound , primarily act as monoamine reuptake inhibitors . This mechanism is crucial in modulating neurotransmitter levels in the synaptic cleft, thereby influencing mood and cognitive functions.
Key Mechanisms:
- Inhibition of Serotonin Reuptake : The compound has shown significant activity in inhibiting serotonin transporters (SERT), which is vital for antidepressant effects .
- Dopamine and Norepinephrine Modulation : Similar inhibitory effects have been observed on norepinephrine (NET) and dopamine transporters (DAT), suggesting potential applications in treating disorders like ADHD and depression .
Pharmacological Effects
The biological activity of this compound has been evaluated through various studies, highlighting its therapeutic potential across several domains:
Antidepressant Activity
Clinical investigations have demonstrated that 8-azabicyclo derivatives exhibit antidepressant-like effects in animal models. For instance, studies involving forced swim tests and tail suspension tests indicate significant reductions in depressive behaviors when administered at appropriate dosages .
Neuroprotective Effects
Emerging data suggests that these compounds may also possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases through the modulation of oxidative stress pathways and inflammation .
Case Studies and Research Findings
Q & A
What synthetic strategies are optimal for introducing substituents to the 8-azabicyclo[3.2.1]octane core, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
Radical cyclization using n-tributyltin hydride and AIBN in toluene has been demonstrated for synthesizing rigid bicyclic scaffolds with high diastereocontrol (>99%). For example, allyl-substituted azetidin-2-ones undergo cyclization to yield 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones. Reaction temperature (80–110°C) and solvent polarity critically influence stereoselectivity, with non-polar solvents favoring the desired bicyclic configuration . Modifications to the pyridinylmethyl group may require protection-deprotection steps to avoid side reactions.
How does the stereochemistry of the 8-azabicyclo[3.2.1]octane scaffold affect binding affinity and functional activity at monoamine transporters?
Advanced Research Focus:
The rigid bicyclic structure imposes spatial constraints that modulate interactions with transporters. Studies on 8-substituted derivatives show that endo-configured analogs exhibit 2–5× higher DAT/SERT selectivity than exo-isomers due to complementary van der Waals interactions with hydrophobic binding pockets. For instance, 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo derivatives display stereoselective inhibition (IC50: 15–200 nM), with S-enantiomers showing preferential NET binding . Computational docking (e.g., AutoDock Vina) paired with mutagenesis can validate key residues (e.g., DAT Tyr-95) responsible for stereochemical discrimination.
What in vitro assays are most effective for distinguishing partial agonism vs. antagonism at serotonin receptors for this compound?
Experimental Design:
Functional activity at 5-HT receptors can be assessed using:
- Calcium flux assays (FLIPR®) in HEK-293 cells expressing recombinant 5-HT1A/1B receptors.
- cAMP inhibition assays to quantify Gi/o-coupled receptor activation.
- Radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT1A) to measure binding affinity (Ki).
Partial agonists like BIMU analogs (e.g., BIMU-1) show submaximal Emax (~60–80% of full agonists) in calcium mobilization assays, requiring normalization to reference agonists (e.g., serotonin) . Contradictory EC50 values may arise from cell-line-specific receptor density or G-protein coupling efficiency, necessitating cross-validation using electrophysiology (e.g., patch-clamp for ion channel-coupled receptors).
How can researchers resolve discrepancies in reported EC50 values for structurally similar 8-azabicyclo derivatives across different experimental models?
Data Contradiction Analysis:
Discrepancies often stem from:
- Assay conditions (e.g., buffer composition, temperature).
- Receptor reserve (high receptor expression leading to left-shifted EC50).
- Allosteric modulation by endogenous ligands (e.g., Zn²⁺ at DAT).
To address this:
Perform Schild analysis to differentiate competitive vs. allosteric effects.
Use knockout cell lines (e.g., DAT-KO HEK-293) to isolate off-target activity.
Standardize protocols (e.g., IUPHAR guidelines) for EC50 determination .
What are the optimal storage conditions to prevent degradation of 8-azabicyclo[3.2.1]octane derivatives during long-term studies?
Stability Considerations:
- Temperature : Store at –20°C under inert gas (N2/Ar) to minimize oxidation.
- Light sensitivity : Amber vials to prevent photodegradation of the pyridinylmethyl group.
- Humidity : Desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety.
Stability studies (HPLC-MS monitoring) for analogs like (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol show <5% degradation after 6 months under these conditions. Avoid aqueous buffers with pH >8, which accelerate ring-opening reactions .
How can computational methods guide the design of 8-azabicyclo[3.2.1]octane derivatives with enhanced blood-brain barrier (BBB) permeability?
Advanced Modeling Approach:
- LogP prediction : Target logP 2–3 for optimal passive diffusion (e.g., MarvinSuite).
- P-gp efflux liability : Use SwissADME to identify P-gp substrate motifs (e.g., >2 H-bond donors).
- Molecular dynamics (MD) : Simulate BBB penetration using CHARMM-GUI membrane bilayers.
Derivatives with reduced polar surface area (<80 Ų) and tert-butyl substitutions (e.g., 8-cyclopropylmethyl) show 3× higher BBB permeability in in situ rat brain perfusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
